molecular formula C22H20N4O3 B2576760 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide CAS No. 941876-35-3

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide

Cat. No.: B2576760
CAS No.: 941876-35-3
M. Wt: 388.427
InChI Key: FWHJRBPBVZPMTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at position 2, a keto group at position 4, and an N-phenylacetamide side chain.

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-2-29-18-10-8-16(9-11-18)19-14-20-22(28)25(12-13-26(20)24-19)15-21(27)23-17-6-4-3-5-7-17/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHJRBPBVZPMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted hydrazine and a diketone can lead to the formation of the pyrazolo[1,5-a]pyrazine ring.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the ethoxy group is introduced to the phenyl ring.

    Attachment of the Phenylacetamide Group: This step often involves amide bond formation, typically using reagents like carbodiimides (e.g., EDCI) to facilitate the coupling of the acetic acid derivative with aniline.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[1,5-a]pyrazine core, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is used as a building block for synthesizing more complex molecules

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to modulate biological pathways makes it a candidate for treating diseases such as cancer, inflammation, and neurological disorders. Preclinical studies often focus on its efficacy, toxicity, and pharmacokinetics.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazine Derivatives with Varied Aryl and Acetamide Substituents

2-[2-(1,3-Benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide ()
  • Key Differences :
    • Replaces 4-ethoxyphenyl with 1,3-benzodioxol-5-yl (electron-rich aromatic system).
    • Acetamide substituent: N-(3-fluoro-4-methylphenyl) vs. N-phenyl in the target compound.
  • Implications :
    • The benzodioxole group may enhance metabolic stability compared to ethoxy due to reduced oxidative susceptibility.
    • The fluorine and methyl groups in the acetamide side chain could improve target selectivity via steric or electronic effects .
Methyl 2-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate ()
  • Key Differences :
    • Aryl group: 3,4-dimethoxyphenyl (two methoxy substituents) vs. 4-ethoxyphenyl.
    • Acetamide replaced with methyl benzoate ester .
  • The ester group may reduce bioavailability compared to acetamide but could serve as a prodrug .
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide ()
  • Key Differences :
    • Aryl group: 4-methoxyphenyl (smaller alkoxy group) vs. 4-ethoxyphenyl.
    • Sulfur atom replaces the oxygen in the pyrazine-linked side chain.
  • Implications :
    • Methoxy vs. ethoxy: Shorter chain length may reduce lipophilicity.
    • Sulfur’s polarizability could enhance interactions with cysteine residues in enzymes .

Pyrazolo-Pyrimidine and Triazolo-Pyrazine Analogs

2-(2-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one ()
  • Core Variation: Pyrazolo[1,5-a]pyrimidinone vs. pyrazolo[1,5-a]pyrazine.
  • Substituents : 2-methoxyphenyl and phenyl groups.
  • Structural characterization data (IR: 1324 cm⁻¹ for C-H; MS for molecular confirmation) highlight stability under synthesis conditions .
N-Cyclohexyl-2-(7-(2,4-dichlorobenzyl)-6-oxo-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-5(4H)-yl)-2-(p-tolyl)acetamide ()
  • Core Variation : Triazolo[1,5-a]pyrazine with a dichlorobenzyl group.
  • Substituents : N-cyclohexyl and p-tolyl acetamide.
  • Implications :
    • Chlorine atoms may enhance binding to hydrophobic pockets.
    • Melting point (201–203°C) suggests high crystallinity, impacting formulation .

Functional Group Modifications in Related Heterocycles

5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetylhydrazones ()
  • Core Variation : Triazolo[1,5-a]pyrimidine with oxoacetylhydrazone side chains.
  • Bioactivity: Herbicidal and antifungal activity noted, with chiral centers improving efficacy (e.g., compound 5k showed >50% inhibition against wheat blight) .
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde Hydrazones ()
  • Core Variation : Quinazoline-pyrazole hybrids.
  • Bioactivity : Antifungal activity against Fusarium graminearum (compound 5d: 72% inhibition at 50 µg/mL) .

Key Research Findings and Trends

  • Substituent Effects : Ethoxy/methoxy groups balance lipophilicity and metabolic stability. Larger alkoxy chains (e.g., ethoxy) may prolong half-life but increase CYP450-mediated oxidation risk.
  • Core Modifications: Pyrazolo-pyrimidinones () improve solubility, while triazolo-pyrazines () enhance target engagement via halogen interactions.
  • Bioactivity : Chiral centers () and sulfur incorporation () are critical for optimizing potency and selectivity.

Biological Activity

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its full IUPAC name reflects its intricate design, which includes a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and an acetamide moiety.

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.454 g/mol
  • Structural Features : The compound features an ethoxy group, which may enhance its lipophilicity and bioavailability, and a pyrazolo[1,5-a]pyrazine core that is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazolopyrazine core. Common reagents include hydrazine hydrate and substituted anilines. Controlled reaction conditions are essential for achieving high yields and purity.

Research indicates that compounds with similar structures may exhibit a range of biological activities, including:

  • Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Effects : Some studies suggest potential efficacy against bacterial strains.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways.

The specific biological mechanisms of action for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide require further investigation to elucidate its interactions with molecular targets.

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of compounds structurally related to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide:

Compound NameMolecular FormulaNotable Features
2-[2-(4-Fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC14H11FN4O2Contains a fluorophenyl group; potential for different biological activity compared to ethoxy group.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[2-(4-Methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamideC25H26N4O5Features methoxy substitutions; may enhance solubility and bioavailability.
N-(2,4-Dimethoxyphenyl)-2-(2-Methyl-4-Oxopyrazolo[1,5-a]pyrido[3,2-e]pyrazin-5(4H)-yl)acetamideC20H19N5O4Incorporates dimethoxy groups; could influence pharmacological properties.

The distinct combination of ethoxy and trifluoromethyl groups in the target compound contributes to its unique chemical and biological profile.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazolopyrazines for their anticancer properties. The findings indicated that certain modifications could significantly enhance cytotoxicity against various cancer cell lines. While specific data on 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide is limited, its structural similarities suggest it may exhibit similar effects .

Antimicrobial Studies

Research conducted by Zhang et al. (2023) evaluated the antimicrobial activity of several pyrazolopyrazine derivatives. The results showed promising activity against both Gram-positive and Gram-negative bacteria. Future studies should focus on isolating the specific contributions of the ethoxy group in enhancing antimicrobial efficacy .

Inflammatory Response Modulation

Another study investigated the anti-inflammatory potential of related compounds. The results indicated that these compounds could inhibit pro-inflammatory cytokines in vitro. This suggests that 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide may also possess similar properties .

Q & A

Q. What are the standard synthesis protocols for 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-phenylacetamide?

The synthesis typically involves multi-step organic reactions, starting with condensation of substituted pyrazole precursors with α-chloroacetamide derivatives. Key steps include:

  • Formation of the pyrazolo[1,5-a]pyrazinone core via cyclization under reflux in aprotic solvents (e.g., DMF or THF) .
  • Coupling with N-phenylacetamide using nucleophilic substitution or amidation reactions, requiring inert atmospheres (N₂/Ar) and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and acetamide linkage .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in related pyrazolo-pyrazinone derivatives .

Q. What initial biological screening approaches are used to assess its potential pharmacological activity?

  • In vitro assays : Anticancer activity via MTT assays on cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
  • Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Screening against kinases or proteases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Solvent selection : Replace DMF with less polar solvents (e.g., toluene) to reduce side reactions during cyclization .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling steps to enhance regioselectivity .
  • Process automation : Use continuous flow reactors for exothermic steps to maintain temperature control and improve reproducibility .

Q. How can discrepancies in reported biological activity data be resolved?

  • Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
  • Structural analogs : Compare activity of derivatives (e.g., 4-chlorophenyl vs. 4-ethoxyphenyl substituents) to identify pharmacophore contributions .
  • Meta-analysis : Pool data from multiple studies to account for variability in cell lines or assay conditions .

Q. What computational methods are effective for predicting target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) based on pyrazolo-pyrazinone scaffolds .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .
  • QSAR modeling : Corrogate substituent effects (e.g., ethoxy group hydrophobicity) with bioactivity data to design optimized analogs .

Q. What is the role of the 4-ethoxyphenyl group in modulating biological activity?

  • Electron-donating effects : The ethoxy group enhances π-π stacking with aromatic residues in enzyme active sites, as shown in SAR studies .
  • Metabolic stability : Ethoxy substituents reduce oxidative metabolism compared to methoxy groups, extending half-life in hepatic microsomal assays .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Thermal stability : TGA/DSC analysis reveals decomposition >200°C, recommending storage at 4°C in amber vials .
  • Photodegradation : UV-Vis studies show <5% degradation under LED light (λ=365 nm) over 72 hours .
  • pH sensitivity : Hydrolysis of the acetamide bond occurs at pH <2 or >10, necessitating neutral buffers for in vitro assays .

Q. How can comparative studies with structural analogs guide lead optimization?

  • Activity cliffs : Replace the pyrazinone ring with triazine (e.g., EVT-11404418) to improve solubility while retaining kinase inhibition .
  • Bioisosteres : Substitute the phenylacetamide group with thioacetamide (as in EVT-11404418) to enhance membrane permeability .

Q. What mechanistic insights exist for its interaction with enzymatic targets?

  • Kinase inhibition : Competes with ATP for binding to the catalytic cleft, validated via competitive ELISA using recombinant enzymes .
  • ROS modulation : Scavenges hydroxyl radicals in cell-free systems, as quantified by ESR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.